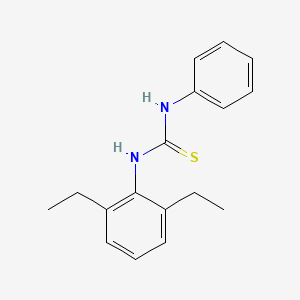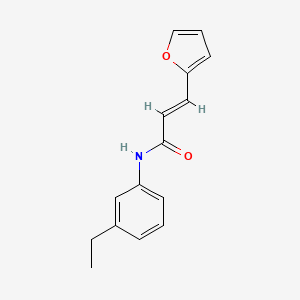![molecular formula C19H19N3O3 B5708124 3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)
3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, commonly known as NPPB, is a chemical compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique properties and various applications.
Mecanismo De Acción
NPPB inhibits ion channels and transporters by binding to specific sites on their surface and blocking their function. It has been shown to bind to the extracellular surface of chloride channels and potassium channels, preventing the movement of ions across the membrane. NPPB has also been shown to bind to the intracellular surface of sodium-calcium exchangers, preventing the exchange of sodium and calcium ions.
Biochemical and Physiological Effects:
NPPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. NPPB has also been shown to reduce the severity of inflammation and to improve the function of the cardiovascular system. Additionally, NPPB has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPPB has several advantages as a tool for scientific research. It is a potent and specific inhibitor of various ion channels and transporters, making it a valuable tool for studying their function. Additionally, NPPB is readily available and relatively inexpensive. However, NPPB has some limitations as well. It has been shown to have off-target effects on some ion channels and transporters, which can complicate the interpretation of results. Additionally, NPPB can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of NPPB in scientific research. One area of interest is the development of more specific inhibitors of ion channels and transporters. Additionally, NPPB could be used in combination with other drugs to enhance their efficacy or to reduce their side effects. Furthermore, NPPB could be used in the development of new therapies for various diseases, including cancer, inflammation, and cardiovascular disease.
Conclusion:
In conclusion, NPPB is a valuable tool for scientific research due to its unique properties and various applications. It is a potent and specific inhibitor of various ion channels and transporters and has been shown to have various biochemical and physiological effects. While NPPB has some limitations, it has several advantages as well. There are several future directions for the use of NPPB in scientific research, including the development of more specific inhibitors and the use of NPPB in combination with other drugs.
Métodos De Síntesis
NPPB can be synthesized by the reaction of 3-nitrophenylacrylic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields NPPB as a yellow solid with a melting point of 132-134°C.
Aplicaciones Científicas De Investigación
NPPB has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been shown to inhibit chloride channels, calcium-activated potassium channels, and sodium-calcium exchangers. NPPB has also been used as a tool to study the mechanism of action of various drugs and to investigate the role of ion channels and transporters in physiological processes.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-10-15-6-5-7-16(14-15)22(24)25)20-17-8-1-2-9-18(17)21-12-3-4-13-21/h1-2,5-11,14H,3-4,12-13H2,(H,20,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRKMNMXLDGPDD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)

![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)

